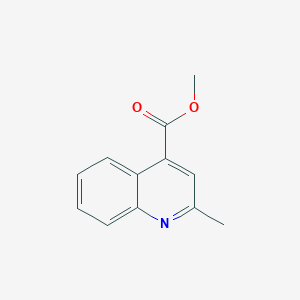

Methyl 2-methylquinoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-methylquinoline-4-carboxylate” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 . The IUPAC name for this compound is methyl 2-methyl-4-quinolinecarboxylate .

Synthesis Analysis

The synthesis of 2-methylquinoline derivatives has been reported in various studies . One method involves the condensation of 2-methylquinoline-4-carboxylic acids with aromatic aldehydes in the presence of acetic anhydride or piperidine . This reaction forms 6-R1-2-styrylquinoline-4-carboxylic acids .Molecular Structure Analysis

The InChI code for “Methyl 2-methylquinoline-4-carboxylate” is 1S/C12H11NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-7H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving 2-methylquinoline derivatives have been explored in several studies . For instance, the condensation of 2-methylquinoline-4-carboxylic acids with aromatic aldehydes occurs successfully in the presence of acetic anhydride or piperidine, forming 6-R1-2-styrylquinoline-4-carboxylic acids .Physical And Chemical Properties Analysis

“Methyl 2-methylquinoline-4-carboxylate” is a solid at room temperature . It has a molecular weight of 201.22 . It is sealed in dry storage at room temperature .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Quinoline, the core structure of Methyl 2-methylquinoline-4-carboxylate, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The quinoline ring system has gained considerable attention due to its potential for industrial and medicinal applications .

Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential segment of both natural and synthetic compounds .

Industrial Chemistry

Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Biological Activities

Various selected quinolines and derivatives have potential biological and pharmaceutical activities . For example, the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

Pharmaceutical Activities

Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They have potential pharmaceutical applications .

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 2-methylquinoline-4-carboxylate is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities . .

Biochemical Pathways

Quinoline and its derivatives have been reported to have a wide range of biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

As a quinoline derivative, it may share some of the biological and pharmaceutical activities associated with this class of compounds .

Eigenschaften

IUPAC Name |

methyl 2-methylquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGVYHBEXUHRHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399888 |

Source

|

| Record name | methyl 2-methylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methylquinoline-4-carboxylate | |

CAS RN |

55625-40-6 |

Source

|

| Record name | methyl 2-methylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)